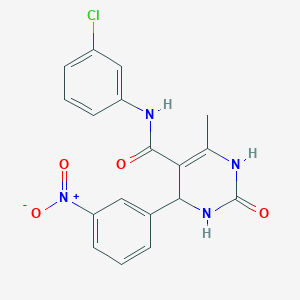
2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is a chemical compound . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . 2-Methylimidazole is prepared by condensation of glyoxal, ammonia and acetaldehyde, a Radziszewski reaction .Molecular Structure Analysis
The molecular structure of 2-methylimidazole, a related compound, has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
The molecular formula of “2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is C4H9ClN4 and its molecular weight is 148.59 . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Derivatives : Research by El-aal et al. (2016) demonstrates the synthesis of novel imidazo[2,1-c][1,2,4]triazine derivatives from 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-Ones. These compounds have shown significant antimicrobial activities against various bacteria and fungi, indicating their potential in pharmaceutical applications (El-aal et al., 2016).
Antimicrobial Activity : In another study, Rekha et al. (2019) synthesized imidazolyl Schiff Bases, Triazoles, and Azetidinones from 2‐hydrazinyl imidazoles. These compounds were found to possess significant antimicrobial properties, highlighting their potential use in treating bacterial and fungal infections (Rekha et al., 2019).
Antibacterial Study : Patel et al. (2011) focused on synthesizing Schiff's Bases of 2-Hydrazinyl-1-(1H-Imidazole-1-yl)-Ethanone. These products were tested for their antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential in developing new antibacterial agents (Patel et al., 2011).
Chemical Synthesis and Characterization
New Compound Synthesis : Gomha and Hassaneen (2011) reported the synthesis of a series of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives. These compounds, derived from 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, were tested for their antifungal and antibacterial activities (Gomha & Hassaneen, 2011).
Divergent Synthesis of Substituted 2-aminoimidazoles : Ermolat'ev and Van der Eycken (2008) developed a method for synthesizing substituted 2-aminoimidazoles from 2-aminopyrimidines, which could have implications in the synthesis of biologically active compounds (Ermolat'ev & Van der Eycken, 2008).
Antimicrobial and Larvicidal Activities
Synthesis of Imidazole Derivatives and Biological Evaluation : Alaklab et al. (2017) synthesized one-pot three-component reactions of various imidazole derivatives using Cu(II) catalysis. These compounds showed significant antimicrobial and larvicidal activities, suggesting potential applications in pest control and antimicrobial treatments (Alaklab et al., 2017).
Cytotoxicity and Antioxidant Potential : Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives. These compounds exhibited significant cytotoxic activity on cancer cell lines and remarkable antioxidant activity, suggesting their potential in cancer research and therapy (Grozav et al., 2017).
Mechanism of Action
While the specific mechanism of action for “2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
properties
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.3ClH/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKBPYMLROELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1NN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride | |
CAS RN |
1855888-39-9 |
Source


|
| Record name | 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)


![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)
![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)
